molecular formula C8H2BrClF3NO2S B1415963 6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805100-97-3

6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1415963
CAS No.: 1805100-97-3
M. Wt: 348.52 g/mol
InChI Key: QDFRMFKNUDWTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is a complex organic compound characterized by the presence of bromine, cyano, trifluoromethyl, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and trifluoromethyl groups through nucleophilic substitution reactions. The final step involves the sulfonylation of the intermediate compound to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of its functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of multiple functional groups allows it to participate in diverse chemical transformations, targeting specific molecular pathways and enabling the synthesis of complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and the synthesis of complex organic molecules.

Properties

IUPAC Name

6-bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-5-2-1-4(3-14)6(8(11,12)13)7(5)17(10,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFRMFKNUDWTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(F)(F)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 3
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 4
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.